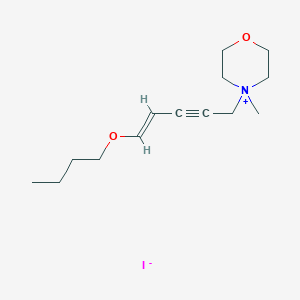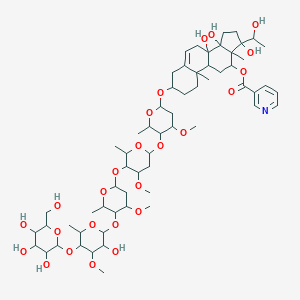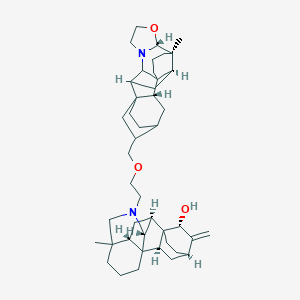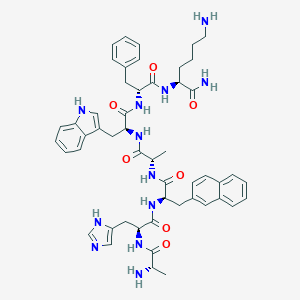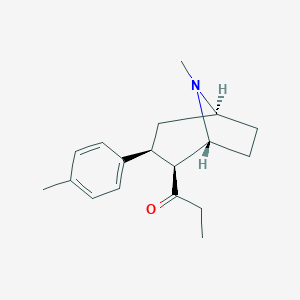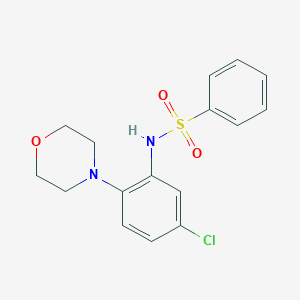
Chaetomellic acid A
Descripción general
Descripción
El ácido chaetomellico A es un ácido dicarboxílico alquílico aislado de la fermentación del hongo Chaetomella acutiseta. Es conocido por su potente e altamente específica inhibición de la farnesil-proteína transferasa, una enzima involucrada en la modificación postraduccional de proteínas.
Métodos De Preparación
El ácido chaetomellico A se puede sintetizar mediante diversos métodos. Un enfoque notable implica la descarboxilación radical de Barton de ésteres tiohidroxámicos derivados de ácidos carboxílicos en presencia de anhídrido citraconico . Otro método incluye la síntesis a partir de ácido 2,2-dicloropalmítico, que sufre una ciclización radical de transferencia de átomos para formar un intermedio tricloropirrolidin-2-ona, seguido de una reordenación funcional estereoespecífica para producir el anhídrido deseado . Los métodos de producción industrial suelen implicar la fermentación microbiana utilizando Chaetomella acutiseta .
Análisis De Reacciones Químicas
El ácido chaetomellico A experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen anhídrido citraconico y ésteres tiohidroxámicos . Los principales productos formados a partir de estas reacciones son los anhídridos chaetomellicos A y B . Además, el ácido chaetomellico A puede disminuir la apoptosis inducida por estrés oxidativo en las células y reducir el daño renal después de la obstrucción ureteral unilateral en ratones .
Aplicaciones Científicas De Investigación
El ácido chaetomellico A tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un inhibidor específico de la farnesil-proteína transferasa, lo que lo hace valioso para estudiar modificaciones de proteínas . En biología y medicina, ha mostrado potencial como agente quimioterapéutico debido a su asociación con las proteínas RAS y el cáncer . También se ha estudiado por sus efectos en la función renal y el estrés oxidativo en modelos de reducción de masa renal . En la industria, el ácido chaetomellico A se utiliza en el desarrollo de nuevos análogos para fines terapéuticos .
Mecanismo De Acción
El mecanismo de acción del ácido chaetomellico A implica la inhibición de la farnesil-proteína transferasa, una enzima que agrega un grupo farnesilo a proteínas, como el oncogen RAS . Al inhibir esta enzima, el ácido chaetomellico A previene el correcto funcionamiento de las proteínas RAS, que comúnmente son anormalmente activas en el cáncer . Esta inhibición conduce a una disminución de la apoptosis inducida por estrés oxidativo y una reducción del daño renal .
Comparación Con Compuestos Similares
El ácido chaetomellico A es único debido a su inhibición específica de la farnesil-proteína transferasa sin afectar la geranilgeranil transferasa tipo 1 o la escualeno sintasa . Compuestos similares incluyen el ácido chaetomellico B, que también inhibe la farnesil-proteína transferasa pero con diferente potencia . Otros inhibidores de la farnesiltransferasa, como el tipifarnib y el lonafarnib, se han desarrollado para el tratamiento del cáncer, pero pueden tener diferentes perfiles de efectos secundarios y eficacia .
Propiedades
IUPAC Name |
(Z)-2-methyl-3-tetradecylbut-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDRNDLXFVDED-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C(=C(\C)/C(=O)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148796-51-4 | |
| Record name | Chaetomellic acid A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148796514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
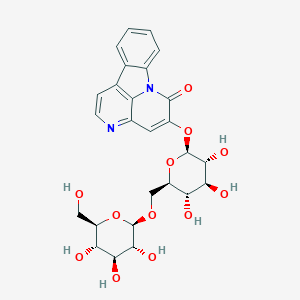
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B234747.png)
